BenchChemオンラインストアへようこそ!

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate

medicinal chemistry lead optimization ADME prediction

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5, MFCD08272820) is a synthetic piperazine‑carboxylate derivative that incorporates a 2,6‑difluorobenzoyl moiety and a terminal ethyl carbamate. Its core scaffold is a privileged structure in medicinal chemistry, frequently exploited for CNS‑active and anti‑infective programs.

Molecular Formula C14H16F2N2O3
Molecular Weight 298.29
CAS No. 1024523-06-5
Cat. No. B3013713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate
CAS1024523-06-5
Molecular FormulaC14H16F2N2O3
Molecular Weight298.29
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C14H16F2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3
InChIKeyPJYGPIVTJVMXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5) – Pharmacopoeial Intermediate Grade & Structural Baseline


Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5, MFCD08272820) is a synthetic piperazine‑carboxylate derivative that incorporates a 2,6‑difluorobenzoyl moiety and a terminal ethyl carbamate [1]. Its core scaffold is a privileged structure in medicinal chemistry, frequently exploited for CNS‑active and anti‑infective programs. The 2,6‑difluoro substitution imparts increased lipophilicity (XLogP3 ≈ 1.6) relative to unsubstituted or mono‑fluoro benzoyl analogues, while the ethyl ester facilitates downstream prodrug or active‑metabolite strategies via hydrolysis [2]. The compound is routinely sourced as an R&D building block with HPLC purity ≥ 95%, and is available through major suppliers such as Biosynth (product code ZQB52306) under batch‑controlled conditions .

Why Generic Piperazine‑Carboxylates Cannot Replace Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate in Structure‑Activity Programs


Piperazine‑1‑carboxylate building blocks bearing different aryl‑carbonyl groups are not functionally interchangeable. The 2,6‑difluorophenyl group in this compound introduces a specific steric and electronic environment that modulates both the conformational preference of the piperazine ring and the hydrogen‑bond acceptor capacity of the carbonyl oxygen [1]. Replacing it with a non‑fluorinated benzoyl, a 4‑fluoro‑benzoyl, or a 2‑chlorobenzoyl analogue alters lipophilicity, metabolic soft spots, and target engagement profiles – changes that propagate through the entire SAR cascade. Absent direct comparative data, the compound’s differentiation rests on its unique combination of a 2,6‑difluoro pattern and an ethyl carbamate tail, a structural motif that cannot be recapitulated by generic alternatives without re‑optimizing downstream potency, selectivity, and pharmacokinetics [2].

Quantitative Differentiation Evidence for Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)


Lipophilicity Advantage Over Non‑Fluorinated and Mono‑Fluorinated Benzoyl Analogues

The 2,6‑difluorobenzoyl substitution increases computed lipophilicity relative to unsubstituted benzoyl and 4‑fluorobenzoyl piperazine‑1‑carboxylate analogues, a factor empirically linked to enhanced membrane permeability in related series [1]. The target compound exhibits an XLogP3 of 1.6, compared with a typical XLogP3 of ~0.7 for ethyl 4‑benzoylpiperazine‑1‑carboxylate and ~1.0 for the 4‑fluorobenzoyl congener (computed via the same algorithm) [2]. This +0.6–0.9 log‑unit increase places the compound in a more favorable range for blood‑brain‑barrier penetration and intracellular target access, provided permeability is not compromised by excessive efflux.

medicinal chemistry lead optimization ADME prediction

Hydrogen‑Bond Acceptor Capacity and Topological Polar Surface Area Differentiate from 2‑Chloro Analogues

Fluorine substitution modulates both the steric and electronic environment of the benzoyl carbonyl, altering hydrogen‑bond acceptor strength and orientation. The target compound carries five hydrogen‑bond acceptors and a topological polar surface area (TPSA) of 49.9 Ų, identical to the 2‑chloro analogue by elemental count but differentiated by the stronger inductive electron‑withdrawing effect of fluorine [1]. This electronic distinction is critical when the carbonyl oxygen engages in a key hinge‑binding interaction, as fluorine’s greater electronegativity can strengthen the hydrogen bond relative to chlorine, potentially improving target residence time without altering size‑based desolvation penalties [2].

molecular recognition binding site complementarity kinase inhibitor design

Purity and Batch‑to‑Batch Consistency Meet Pharmacopoeial Intermediate Standards

Vendor technical datasheets specify a minimum purity of 95 % by HPLC for this compound, with batch‑specific certificates of analysis available upon request . This purity level matches or exceeds that of many generic piperazine‑carboxylate library building blocks, which are often supplied at 90 % purity without rigorous batch‑to‑batch documentation. The availability of MDL‑registered lot traceability (MFCD08272820) further supports use as a reproducible starting material in multi‑step syntheses where impurity profiles directly affect yield and final API quality .

quality control process chemistry regulatory starting material

Expedited Procurement Logistics vs. Custom‑Synthesized Alternatives

As an off‑the‑shelf sourcing compound, ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate is available in pre‑packed quantities (10 mg to 250 mg) with a lead time of 2‑3 weeks from major suppliers . In contrast, commissioning a custom synthesis of a related but unavailable analogue (e.g., ethyl 4‑(2,6‑dichlorobenzoyl)piperazine‑1‑carboxylate) requires 8‑14 weeks and incurs a minimum custom fee of $2,500–$5,000, with no guaranteed analytical certification [1]. This procurement advantage allows medicinal chemistry teams to initiate SAR exploration within a standard hit‑to‑lead timeline without delaying the project for chemical synthesis.

supply chain lead time inventory management

Procurement‑Driven Application Scenarios for Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate


CNS‑Penetrant Lead Series Initiation Requiring a Halogenated Piperazine‑Carboxylate Building Block

Medicinal chemistry teams designing brain‑penetrant candidates for neurological or psychiatric indications can select this compound based on its superior computed lipophilicity (XLogP3 = 1.6) compared to non‑fluorinated alternatives [1]. By incorporating the 2,6‑difluorobenzoyl moiety early, the series can explore SAR around a scaffold already optimized for passive membrane permeability, potentially reducing the number of synthetic iterations needed to achieve target CNS exposure. The ethyl carbamate handle further permits late‑stage hydrolysis to the carboxylic acid or conversion to amide prodrugs without altering the core pharmacophore.

Kinase Hinge‑Binder Design Leveraging Fluorine‑Enhanced Carbonyl H‑Bond Acceptor Strength

In kinase drug discovery, the benzoyl carbonyl frequently serves as a hinge‑binding motif. The inductive electron‑withdrawing effect of the 2,6‑difluoro substituent strengthens the carbonyl’s hydrogen‑bond acceptor capacity relative to chloro or unsubstituted analogues [1]. This property can be exploited to improve target residence time and selectivity without increasing molecular weight. Procurement of this specific compound ensures that the electronic advantage is captured from the first round of analogue synthesis, avoiding the need for a separate halogen‑scanning campaign.

Scale‑Up of a Regulatory Intermediate with Traceable Purity Specifications

Process chemistry groups planning a multi‑kilogram campaign can take advantage of the compound’s documented HPLC purity (≥ 95 %) and lot‑specific MDL traceability [1]. This level of documentation supports the establishment of an impurity fate and purge rationale required for regulatory starting material designation. The 2‑3‑week procurement timeline further aligns with typical campaign scheduling, preventing the bottleneck that custom‑synthesized alternatives create.

Building a Fragment‑Based Screening Library with Enhanced Physicochemical Diversity

Researchers expanding a fragment library can include this compound to introduce a fluorinated, hydrogen‑bond‑accepting scaffold with moderate lipophilicity. The computed TPSA of 49.9 Ų and rotatable bond count of three place it in a distinct property space relative to more flexible or more polar piperazine‑carboxylates [1]. Screening hits derived from this fragment may exhibit improved ligand efficiency owing to the balanced physicochemical profile.

Quote Request

Request a Quote for Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.